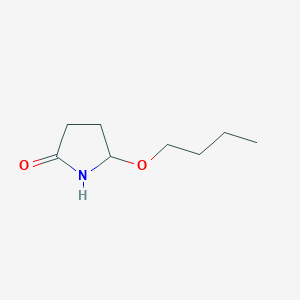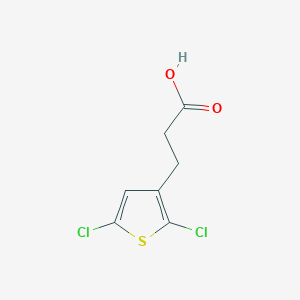
3-(2,5-Dichlorothiophen-3-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is an organic compound that belongs to the class of thienylpropanoic acids It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanoic acid group attached to the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid can be achieved through several synthetic routes. One common method involves the cyclization of acid chlorides derived from γ-(2,5-dichloro-3-thienyl)butyric acid and δ-(2,5-dichloro-3-thienyl)valeric acid . The cyclization is typically carried out in the presence of aluminum chloride in chloroform. Another approach involves the reaction of 2,5-dichlorothiophene with propanoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)propanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,5-Dichlorothiophen-3-yl)propanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist to certain receptors, influencing various biochemical pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 3-(2-Thienyl)propanoic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)propanoicacid is unique due to the presence of both chlorine atoms and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C7H6Cl2O2S |
|---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) |
InChI Key |
OUPPTFALQMOJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


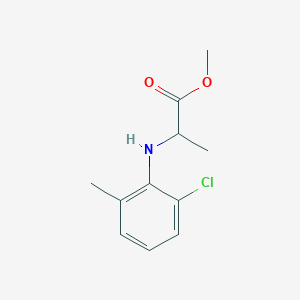

![2-Amino-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B8487318.png)

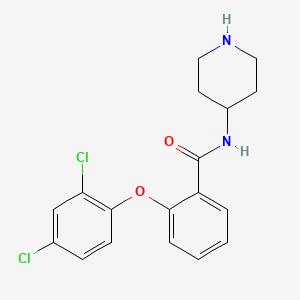
![(1R,5S)-(+)-4,4,6,6-Tetramethyl-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B8487333.png)

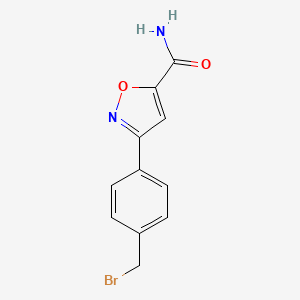

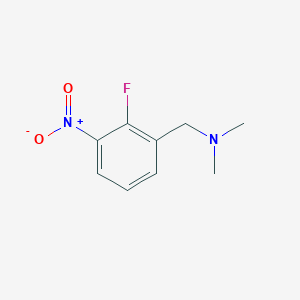
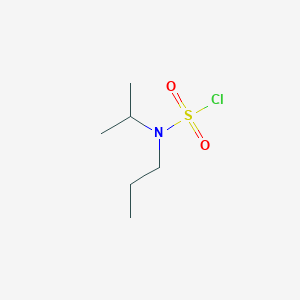
![Benzenamine, N-[(4-fluorophenyl)methylene]-4-(methylsulfonyl)-](/img/structure/B8487372.png)
![3-[(Quinolin-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B8487390.png)
